molecular formula C15H14O3 B1587565 Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 50670-76-3

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1587565
CAS No.: 50670-76-3
M. Wt: 242.27 g/mol
InChI Key: FYXQIMAAEMCZLV-UHFFFAOYSA-N
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Description

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, also known as 4-hydroxy[1,1'-biphenyl]-4-carboxylic acid ethyl ester, is a compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, in the production of a variety of industrial products, and in many scientific research applications.

Scientific Research Applications

Polymer Chemistry and Enzymatic Catalysis

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative closely related to Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, has been successfully oligomerized using horseradish peroxidase as a catalyst. This enzymatic process, conducted in the presence of cyclodextrine at room temperature in a phosphate buffer, leads to the formation of oligomers that are cross-linked through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Crystal and Molecular Structure Studies

Research into structurally similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has provided detailed insights into their crystal and molecular structures through single crystal X-ray diffraction data. These studies offer a foundational understanding of the chemical and physical properties of such compounds, facilitating their application in various scientific fields (Kaur et al., 2012).

Synthesis and Characterization

The synthesis of methyl 4′-(6-bromohexyloxy) diphenyl-4-carboxylate from 4′-hydroxybiphenyl-4-carboxylic acid and its subsequent reactions highlights the versatile chemical reactivity and potential applications of this compound in creating a wide range of chemical entities. These synthetic approaches, leveraging ethyl alcohol as a solvent, showcase the compound's utility in organic synthesis (Zhi, 2004).

Antimicrobial and Antioxidant Studies

The creation of lignan conjugates via cyclopropanation demonstrates the potential of this compound derivatives in contributing to the development of new antimicrobial and antioxidant agents. Compounds synthesized in this manner have shown significant bioactivity, underscoring the compound's relevance in pharmacological and biochemical research (Raghavendra et al., 2016).

Stereochemical Studies

Investigations into the stereochemistry of related phenolic compounds through enzymatic hydroxylation offer insights into the stereochemical outcomes of such reactions. These studies have implications for understanding the mechanisms of enzyme-catalyzed reactions and for the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical industry (McIntire et al., 1984).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have a broad range of targets.

Biochemical Pathways

Similar compounds have been found to influence various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also affect multiple pathways and their downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of the biphenyl scaffold . This interaction is crucial for the metabolism and detoxification processes in cells. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress response and apoptosis . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.

Molecular Mechanism

The molecular mechanism of action of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage.

Metabolic Pathways

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the biphenyl ring . This hydroxylation is followed by conjugation reactions, such as glucuronidation and sulfation, which increase the compound’s solubility and facilitate its excretion. The metabolic flux of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can be influenced by the availability of cofactors and the activity of the involved enzymes.

Transport and Distribution

The transport and distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific organelles. The distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets.

Subcellular Localization

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the endoplasmic reticulum, it can influence protein folding and secretion, while in mitochondria, it can affect energy production and apoptosis.

Properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXQIMAAEMCZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398771
Record name Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-76-3
Record name Ethyl 4-(4-hydroxyphenyl)benzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4'-hydroxy-4-biphenylcarboxylate
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Record name Ethyl 4-(4-hydroxyphenyl)benzoate
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Synthesis routes and methods I

Procedure details

1 ml of conc. sulfuric acid was added to an ethanol solution of 0.1 mole(21.4 g) of 4'-hydroxybiphenyl-4-carboxylic acid, and stirred for 18 hours. The reaction solution was concentrated, and then purified by column chromatography, to obtain 22.8 g of 4'-hydroxybiphenyl-4-carboxylic acid ethyl ester [m.p. 144.4°-145.6° C⟧ (yield: 97%)
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Synthesis routes and methods II

Procedure details

The reaction was conducted in the same manner as in the step (i) of the Example 33, except for using 4-(4-hydroxyphenyl)benzoic acid and ethanol in lieu of 4-n-propylbenzoic acid and methanol, respectively, and the resultant was recrystallized from toluene to give ethyl 4-(4-hydroxyphenyl)benzoate.
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Synthesis routes and methods III

Procedure details

At room temperature, 0.7 ml of concentrated sulfuric acid was added to 5.00 g of 4-(4-hydroxyphenyl)benzoic acid suspended in 50 ml of ethanol. After the mixture was refluxed with heating for 7 hours, the mixture was concentrated under reduced pressure. Water and ethyl acetate were added to the residue, and then the organic layer was washed in order with water, saturated sodium hydrogen carbonate and saturated sodium chloride solution. And it was dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. Obtained crude crystals were purified by silica gel column chromatography with toluene-ethyl acetate eluent. Obtained crystals were dispersed by hexane and collected by filtration and washed with hexane. 4-(4-hydroxyphenyl)benzoate ethylester 5.04 g was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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